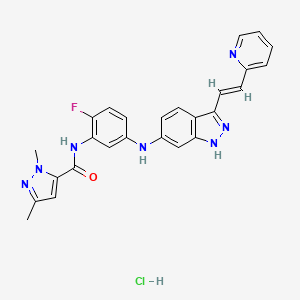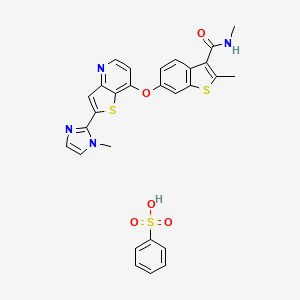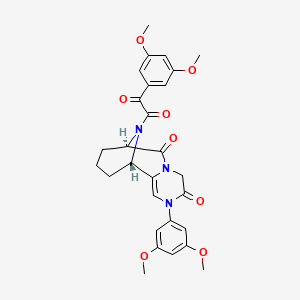
Ald-CH2-PEG4-CH2CO2tBu
Overview
Description
Ald-CH2-PEG4-CH2CO2tBu is a PEG linker with aldehyde and t-butyl moieties . It is commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) . The t-butyl group can be removed under acidic conditions .
Molecular Structure Analysis
The molecular formula of Ald-CH2-PEG4-CH2CO2tBu is C14H26O7 . It has a molecular weight of 306.4 g/mol . The functional groups present in this compound are Aldehyde/CH2CO2-t-butyl ester .Physical And Chemical Properties Analysis
Ald-CH2-PEG4-CH2CO2tBu has a molecular weight of 306.4 g/mol . The compound is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Biomolecular Probes Labeling
Ald-CH2-PEG4-CH2CO2tBu has an aldehyde group that is reactive to hydrazide and aminooxy groups . These groups are commonly used in biomolecular probes for labeling . This makes it useful in the field of biochemistry for the study of various biological processes.
Crosslinking Carbonyls
The aldehyde group in Ald-CH2-PEG4-CH2CO2tBu is also used for crosslinking carbonyls . Carbonyls are present in oxidized carbohydrates . This application is particularly useful in the study of carbohydrate structures and functions.
Increasing Water Solubility
The hydrophilic PEG linker in Ald-CH2-PEG4-CH2CO2tBu increases the water solubility of the compound . This property is beneficial in various research fields where water solubility of compounds is a critical factor.
Drug Delivery
Ald-CH2-PEG4-CH2CO2tBu is used in the field of drug delivery . The PEG linker can be used to attach therapeutic agents, enhancing their stability and solubility, and potentially improving their pharmacokinetics.
Bio-conjugation
Ald-CH2-PEG4-CH2CO2tBu is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . This makes it useful in the creation of bio-conjugates for various research applications.
Acidic Conditions Studies
The t-butyl group in Ald-CH2-PEG4-CH2CO2tBu can be removed under acidic conditions . This property can be exploited in studies that involve pH changes or in environments with varying acidity levels.
Safety and Hazards
The safety data sheet for Ald-CH2-PEG4-CH2CO2tBu suggests that it is not classified as a hazard . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
Ald-CH2-PEG4-CH2CO2tBu is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . The primary targets of this compound are the molecules that contain complementary functional groups, allowing for the formation of stable covalent bonds.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. The -CHO/Aldehyde group and the NH2/Amine group in the compound can react with amine and aldehyde groups in the target molecules, respectively . This interaction results in the formation of a stable covalent bond, linking the target molecule with the PEG chain.
properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRXPHXGYRSYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-CH2-PEG4-CH2CO2tBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





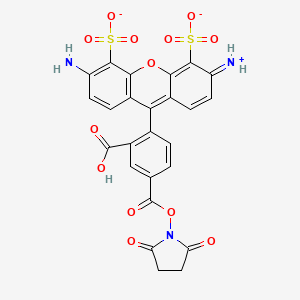
![N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B605205.png)
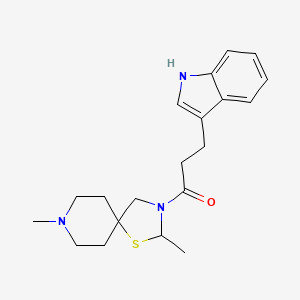

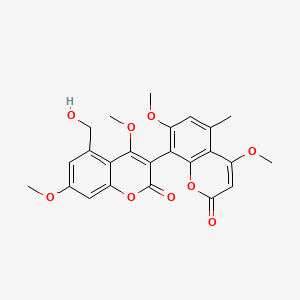
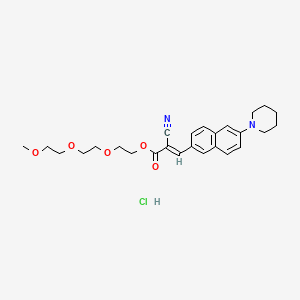
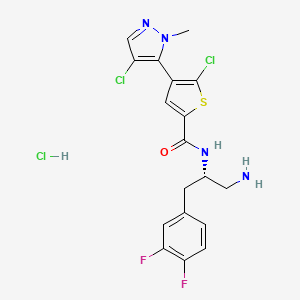
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
